

optimizing Mavelertinib dosing regimen in animal models

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Compound Focus: Mavelertinib

CAS No.: 1776112-90-3

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Mavelertinib (PF-06747775) Technical Profile

This section provides a summary of the compound's core characteristics, which are essential for planning any in vivo study.

Property	Description
Primary Mechanism	Mutant-selective, irreversible/covalent EGFR tyrosine kinase inhibitor [1] [2].
Primary Targets (IC ₅₀)	EGFR T790M/Del (3 nM), L858R (4 nM), Del (5 nM), T790M/L858R (12 nM) [2].
Selectivity	>100-fold selective against wild-type EGFR (IC ₅₀ = 307 nM) and hERG channel (IC ₅₀ > 100 μM) [1] [2].
Oral Bioavailability	Low to moderate: 60% (mouse), 11% (rat), 66% (dog) [1] [2].
Plasma Half-Life (IV)	Short: 0.56 h (mouse), 0.28 h (rat), 1.3 h (dog) [1] [2].

Dosing & Efficacy Insights from Preclinical Models

While comprehensive protocols are not available, the following table summarizes key quantitative data from a published in vivo efficacy study.

Model	Infection / Cell Line	Dosing Regimen	Key Efficacy Findings
Acute Murine Giardiasis [3]	<i>Giardia lamblia</i> GS clone H7; metronidazole-resistant 713-M3 strains [3]	5 mg/kg to 50 mg/kg [3]	Effective at clearing infection at doses as low as 5 mg/kg [3].
Pharmacokinetic Analysis [1]	Nude (Nu/nu) mice [1]	1 mg/kg (PO and IV) [1]	Oral bioavailability in mice: 60% [1].

Frequently Asked Questions & Troubleshooting

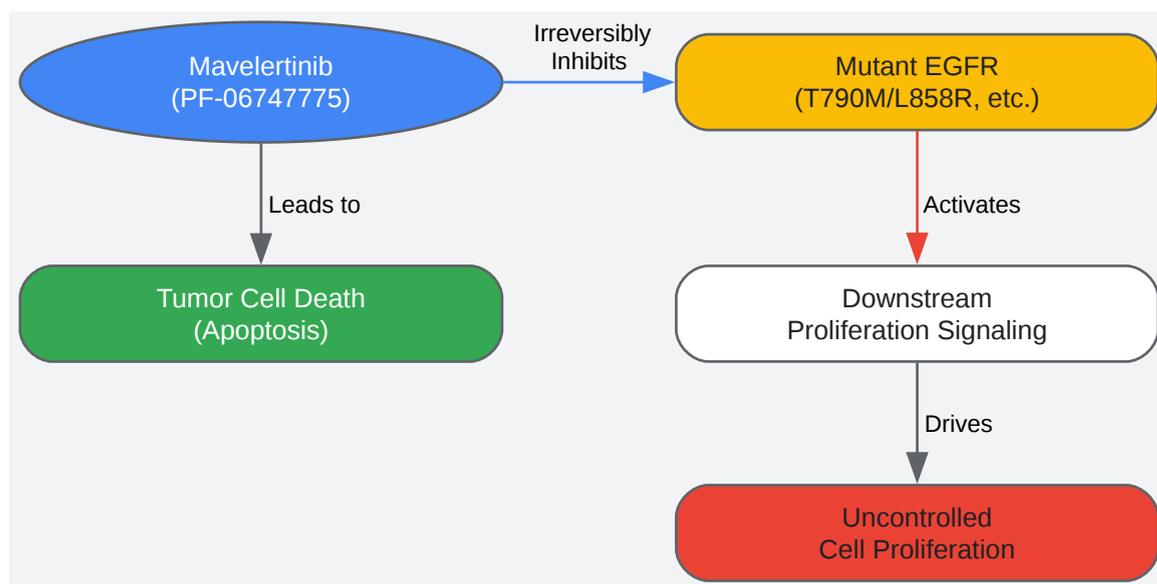
Here are some anticipated questions and evidence-based considerations for troubleshooting your experiments.

- **Q1: What is a good starting dose for Mavelertinib in mouse models?** Based on the efficacy seen in the murine giardiasis model, a dose of **5 mg/kg** can be a potential starting point for efficacy studies in mice [3]. The observed 60% oral bioavailability in mice suggests that a significant portion of the orally administered dose reaches systemic circulation [1].
- **Q2: How can I optimize dosing to account for the short half-life?** The short plasma half-life, especially in mice (0.56 hours), is a critical factor [1] [2]. You may need to consider:
 - **More frequent dosing:** Administering the drug multiple times a day to maintain effective plasma concentrations above the target IC₅₀.
 - **Alternative formulations:** The search results list several potential injection and oral formulation vehicles, such as suspensions in 0.5% carboxymethylcellulose sodium, which could be explored to improve solubility or absorption [1].
- **Q3: Are there resources for a more systematic, model-informed approach to dosing?** Yes. While not specific to **Mavelertinib**, the concept of **Model-Informed Precision Dosing (MIPD)** is highly

relevant. This approach uses population pharmacokinetic (popPK) models to individualize dosing, reducing variability and improving the chance of achieving target drug exposure [4]. Developing such a model for **Mavelertinib** using sparse sampling data could be a robust strategy for optimization.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary molecular mechanism of **Mavelertinib**, which underpins its use in research, particularly for resistant cancers with specific EGFR mutations.



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Key Experimental Protocols Cited

For your technical documentation, here are the core methodologies from the literature that validate **Mavelertinib**'s activity.

- **In Vitro Anti-Giardia Activity Assay [3]:**
 - **Purpose:** Identify inhibitors of *Giardia lamblia* growth.
 - **Method:** A high-throughput, ATP-based bioluminescence assay in a 1,536-well format. Compounds were screened at 5 μ M. Activity was reconfirmed with an 8-point dose-response to determine the half-maximal effective concentration (EC₅₀).

- **Counterscreen:** Cytotoxicity was assessed against HEK293T cells to determine selectivity index (CC₅₀/EC₅₀).
- **In Vivo Acute Murine Giardiasis Model [3]:**
 - **Purpose:** Evaluate the efficacy of **Mavelertinib** in clearing *Giardia* infection.
 - **Method:** Mice were infected with *Giardia* and then treated with **Mavelertinib**. The compound was administered at various doses (5 mg/kg to 50 mg/kg), demonstrating efficacy at the low end of this range.

Recommendations for Further Investigation

To build more comprehensive troubleshooting guides, I suggest you:

- **Consult Primary Literature:** Perform a deeper search for scientific papers on **Mavelertinib** (PF-06747775) in cancer models, particularly non-small cell lung cancer (NSCLC), as it was initially developed for this purpose [1].
- **Explore Related Compounds:** Review the extensive literature on other EGFR inhibitors (like Osimertinib) for established in vivo dosing regimens and common experimental challenges, which may provide valuable parallels.
- **Consider Physicochemical Properties:** Use the provided solubility data (e.g., ~47.5 mg/mL in DMSO) and suggested in vivo formulation recipes to troubleshoot compound preparation issues [1].

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References

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